molecular formula C19H16F2N8O2 B611664 Vericiguat CAS No. 1350653-20-1

Vericiguat

Cat. No. B611664
M. Wt: 426.3878
InChI Key: QZFHIXARHDBPBY-UHFFFAOYSA-N
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Patent
US09096592B2

Procedure details

31.75 g (86.20 mmol) of the compound from example 30A were initially charged in pyridine (600 ml) under argon and cooled to 0° C. Then a solution of 6.66 ml (86.20 mmol) of methyl chloroformate in dichloromethane (10 ml) was added dropwise and the mixture was stirred at 0° C. for 1 h. Thereafter, the reaction mixture was brought to RT, concentrated under reduced pressure and co-distilled repeatedly with toluene. The residue was stirred with water/ethanol and then filtered off with suction using a frit, and subsequently washed with ethanol and ethyl acetate. Subsequently, the residue was stirred again with diethyl ether, filtered off with suction and then dried under high vacuum.
Quantity
31.75 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
6.66 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]3[N:16]=[C:15]([NH2:17])[C:14]([NH2:18])=[C:13]([NH2:19])[N:12]=3)=[N:9][N:8]([CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[F:27])[C:5]2=[N:6][CH:7]=1.Cl[C:29]([O:31][CH3:32])=[O:30]>N1C=CC=CC=1.ClCCl>[NH2:19][C:13]1[C:14]([NH:18][C:29](=[O:30])[O:31][CH3:32])=[C:15]([NH2:17])[N:16]=[C:11]([C:10]2[C:4]3[C:5](=[N:6][CH:7]=[C:2]([F:1])[CH:3]=3)[N:8]([CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[F:27])[N:9]=2)[N:12]=1

Inputs

Step One
Name
Quantity
31.75 g
Type
reactant
Smiles
FC=1C=C2C(=NC1)N(N=C2C2=NC(=C(C(=N2)N)N)N)CC2=C(C=CC=C2)F
Name
Quantity
600 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
6.66 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure and co-distilled repeatedly with toluene
STIRRING
Type
STIRRING
Details
The residue was stirred with water/ethanol
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
subsequently washed with ethanol and ethyl acetate
STIRRING
Type
STIRRING
Details
Subsequently, the residue was stirred again with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NC(=NC(=C1NC(OC)=O)N)C1=NN(C2=NC=C(C=C21)F)CC2=C(C=CC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.